molecular formula C16H15F3N2O4 B2833089 N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-4-(trifluoromethoxy)benzamide CAS No. 1795210-28-4

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2833089
CAS No.: 1795210-28-4
M. Wt: 356.301
InChI Key: SCBJMAFRAYREFM-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-4-(trifluoromethoxy)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a trifluoromethoxy group and a pyridinone moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyridinone Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyridinone ring.

    Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via nucleophilic substitution or addition reactions.

    Formation of the Benzamide Core: The final step involves coupling the pyridinone-containing intermediate with a trifluoromethoxy-substituted benzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The pyridinone ring can be reduced to form a dihydropyridine derivative.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a dihydropyridine derivative.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-4-(trifluoromethoxy)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biological pathways. The trifluoromethoxy group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-4-chlorobenzamide: Contains a chloro group instead of a trifluoromethoxy group.

Uniqueness

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-4-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This enhances its reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-4-(trifluoromethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O4/c17-16(18,19)25-13-6-4-11(5-7-13)15(24)20-9-12(22)10-21-8-2-1-3-14(21)23/h1-8,12,22H,9-10H2,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBJMAFRAYREFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CC(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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